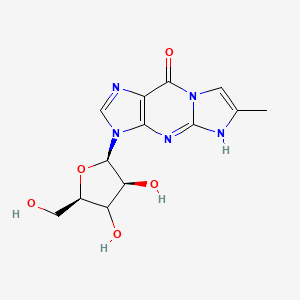

N4-Desmethyl wyosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N5O5 |

|---|---|

Molecular Weight |

321.29 g/mol |

IUPAC Name |

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1 |

InChI Key |

QUZQVVNSDQCAOL-WURNFRPNSA-N |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Significance of N4-Desmethyl-wyosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-desmethyl-wyosine, also known as imG-14, is a crucial intermediate in the biosynthetic pathway of wyosine and its hypermodified derivatives. These complex modifications are found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in Archaea and Eukarya. The presence of a wyosine derivative is essential for maintaining the translational reading frame, preventing ribosomal frameshifting, and ensuring the fidelity of protein synthesis. This technical guide provides a comprehensive overview of the biological significance of N4-desmethyl-wyosine, detailing its biosynthesis, the enzymes involved, and its role in cellular processes. The guide also includes detailed experimental protocols for the analysis of N4-desmethyl-wyosine and quantitative data to support further research and potential therapeutic development.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function in protein synthesis. Among the more than 100 known modifications, the hypermodified nucleosides of the wyosine family, found at position 37 of tRNAPhe, are some of the most complex. These tricyclic guanosine derivatives play a vital role in stabilizing codon-anticodon interactions and preventing frameshift errors during translation.[1][2]

N4-desmethyl-wyosine (imG-14) is the central precursor for the diverse array of wyosine derivatives observed in nature.[3][4] Its formation represents a key branching point in the wyosine biosynthetic pathway, leading to different modifications in Archaea and Eukarya.[1] Understanding the biological significance of N4-desmethyl-wyosine is therefore fundamental to elucidating the mechanisms of translational fidelity and exploring the potential of targeting this pathway for therapeutic intervention, particularly in the context of diseases like cancer where aberrant tRNA modification has been observed.

Biosynthesis of N4-Desmethyl-wyosine and its Derivatives

The biosynthesis of N4-desmethyl-wyosine and its subsequent conversion to mature wyosine derivatives is a multi-step enzymatic process. The pathway initiates with the methylation of guanosine at position 37 (G37) of the tRNAPhe precursor.

Formation of N4-Desmethyl-wyosine (imG-14)

The formation of the tricyclic core structure of N4-desmethyl-wyosine from N1-methylguanosine (m¹G) is catalyzed by the enzyme Taw1 in Archaea and its ortholog TYW1 in Eukarya. These enzymes belong to the radical S-adenosyl-L-methionine (SAM) superfamily. The reaction involves the addition of a two-carbon unit derived from pyruvate to the m¹G base.

Downstream Modification Pathways

N4-desmethyl-wyosine serves as a substrate for a variety of enzymes that catalyze further modifications, leading to a diverse range of wyosine derivatives.

-

In Eukarya: The pathway proceeds with the addition of an α-amino-α-carboxypropyl (acp) group to the C7 position of N4-desmethyl-wyosine by the enzyme TYW2 . This is followed by methylation at the N4 position by TYW3 and further modifications by TYW4 to yield the final wybutosine (yW) or hydroxywybutosine (OHyW).

-

In Archaea: The modification of N4-desmethyl-wyosine is more varied.

-

In many Euryarchaeota, the enzyme Taw2 (a homolog of TYW2) adds an acp group.

-

In some Archaea, Taw3 (a homolog of TYW3) can directly methylate the N4 position of N4-desmethyl-wyosine to form wyosine (imG).

-

Another archaeal-specific modification involves the methylation of the C7 position of N4-desmethyl-wyosine by a bifunctional enzyme, aTrm5a , to produce isowyosine (imG2).

-

The following diagram illustrates the central role of N4-desmethyl-wyosine in the biosynthesis of wyosine derivatives in Archaea and Eukarya.

References

- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [ouci.dntb.gov.ua]

N4-Desmethylwyosine in Archaea: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine, a tricyclic hypermodified nucleoside, stands as a crucial intermediate in the intricate biosynthetic pathway of wyosine derivatives within the domain of Archaea. Located at position 37 of tRNAPhe, adjacent to the anticodon, these modifications are essential for maintaining the correct reading frame during protein synthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of N4-desmethylwyosine, offering valuable insights for researchers in molecular biology, biochemistry, and drug development.

The Biosynthetic Pathway of N4-Desmethylwyosine

The formation of N4-desmethylwyosine (also denoted as imG-14) is a key step in the elaborate pathway of wyosine derivative biosynthesis in Archaea.[1][2] This pathway diverges from that in eukaryotes after the initial methylation of guanosine at position 37 (G37) to 1-methylguanosine (m1G).

The biosynthesis of N4-desmethylwyosine from m1G is catalyzed by the enzyme TYW1, a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily.[3][4][5] This intricate enzymatic reaction involves the condensation of the m1G in the tRNA with pyruvate. Specifically, carbons C2 and C3 of pyruvate are incorporated to form the third ring of the wyosine core structure. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of m1G by a 5'-deoxyadenosyl radical generated from the reductive cleavage of SAM.

The overall reaction catalyzed by TYW1 is: m1G37 in tRNAPhe + pyruvate + S-adenosyl-L-methionine → N4-desmethylwyosine37 in tRNAPhe + L-methionine + 5'-deoxyadenosine + CO2 + H2O

N4-desmethylwyosine then serves as a branching point for the synthesis of various other wyosine derivatives found in different archaeal species.

Biosynthetic Pathway Diagram

Caption: Biosynthesis of N4-desmethylwyosine in Archaea.

Experimental Protocols

The isolation and characterization of N4-desmethylwyosine from archaeal tRNA requires a multi-step approach involving cell cultivation, tRNA extraction, enzymatic hydrolysis, and chromatographic separation and analysis.

Cultivation of Archaea and Extraction of Bulk tRNA

-

Archaeal Strains: Select an archaeal species known to produce wyosine derivatives, such as members of the orders Thermococcales or Sulfolobales.

-

Culture Conditions: Grow the selected archaeal strain under optimal conditions (temperature, pH, medium composition) to obtain a sufficient biomass.

-

Cell Lysis and tRNA Extraction: Harvest the cells and perform lysis using appropriate methods (e.g., sonication, French press). Isolate total RNA using methods like phenol-chloroform extraction or commercial kits.

-

tRNA Purification: Purify the tRNA from the total RNA extract. A common method involves anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography.

Enzymatic Hydrolysis of tRNA to Nucleosides

To analyze the modified nucleosides, the purified tRNA is completely hydrolyzed into its constituent nucleosides.

-

Enzymes: A combination of nucleases and phosphatases is used for complete digestion. A typical enzyme cocktail includes:

-

Nuclease P1: To hydrolyze the phosphodiester bonds.

-

Bacterial Alkaline Phosphatase: To remove the phosphate groups from the resulting nucleotides.

-

-

Protocol:

-

Dissolve the purified tRNA in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Add Nuclease P1 and incubate at 37°C for 2-4 hours.

-

Add alkaline phosphatase and continue the incubation for another 1-2 hours at 37°C.

-

Terminate the reaction by heating or by adding a quenching agent.

-

Filter the resulting nucleoside mixture to remove enzymes before analysis.

-

Isolation and Purification of N4-Desmethylwyosine by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the complex mixture of nucleosides obtained after enzymatic digestion.

-

Chromatography System: A reversed-phase HPLC system is typically used.

-

Column: A C18 column is commonly employed for the separation of nucleosides.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Detection: A UV detector is used to monitor the elution profile, typically at 254 nm or 260 nm.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected for further characterization. For preparative isolation, the process is scaled up using a larger column and higher sample loading.

Characterization of N4-Desmethylwyosine

The purified compound is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the isolated nucleoside. High-resolution mass spectrometry provides the accurate mass for elemental composition determination.

-

Expected Mass: The protonated molecule [M+H]+ of N4-desmethylwyosine (C12H14N4O5) has a calculated exact mass of 295.1042.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: 1H NMR and 13C NMR are used to elucidate the chemical structure of the molecule.

-

Sample Preparation: The purified nucleoside is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on the abundance of N4-desmethylwyosine across different archaeal species and under various growth conditions. The development of robust quantitative mass spectrometry methods, such as stable isotope dilution assays, will be crucial for determining the precise levels of this modified nucleoside in archaeal tRNA.

Experimental Workflow

Caption: Workflow for the isolation and characterization of N4-desmethylwyosine.

Conclusion and Future Perspectives

The discovery and study of N4-desmethylwyosine in Archaea have significantly advanced our understanding of tRNA modification pathways and their importance in ensuring translational fidelity. While the biosynthetic pathway is largely elucidated, further research is needed to obtain detailed quantitative data on its abundance and to fully characterize the enzymes involved. The development of efficient preparative isolation protocols will be instrumental in providing sufficient quantities of N4-desmethylwyosine for detailed structural studies and for investigating its potential as a biomarker or a target for novel antimicrobial agents. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the fascinating world of hypermodified nucleosides in Archaea.

References

- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]

N4-Desmethylwyosine: A Pivotal Precursor in the Biosynthesis of Wyosine Family tRNA Modifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine and its derivatives are complex, tricyclic hypermodified nucleosides found at position 37 of tRNAPhe in Eukarya and Archaea. These modifications are crucial for maintaining translational reading frame fidelity. The biosynthesis of these intricate molecules proceeds through a multi-enzyme pathway, with N4-desmethylwyosine (also known as imG-14) serving as a key, conserved intermediate. This technical guide provides a comprehensive overview of the role of N4-desmethylwyosine as a precursor in wyosine biosynthesis, detailing the enzymatic pathways in both yeast and archaea. It includes a summary of quantitative data derived from mass spectrometry analysis of biosynthetic intermediates, detailed experimental protocols for the in vitro reconstitution of the pathway, and visualizations of the core biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structural integrity and proper function in protein synthesis.[1] Among the most complex of these are the wyosine family of modifications, located at position 37, immediately 3' to the anticodon of tRNAPhe.[1] These modifications, such as wybutosine (yW) in eukaryotes, play a critical role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[2][3]

The biosynthesis of wyosine derivatives is a fascinating and intricate process that begins with the modification of a guanosine residue.[1] A central and highly conserved intermediate in this pathway is N4-desmethylwyosine (imG-14), a tricyclic nucleoside that serves as the foundational scaffold for subsequent enzymatic modifications. Understanding the biosynthesis of wyosine, with N4-desmethylwyosine at its core, is of significant interest for elucidating fundamental aspects of RNA biology and may present novel targets for therapeutic intervention, particularly given the link between aberrant tRNA modifications and human diseases.

This guide will explore the pivotal role of N4-desmethylwyosine in the biosynthesis of wyosine and its derivatives, focusing on the well-characterized pathways in the yeast Saccharomyces cerevisiae and in various archaeal species.

The Biosynthetic Pathway of Wyosine and the Central Role of N4-Desmethylwyosine

The formation of wyosine derivatives is a sequential enzymatic cascade that varies between Eukarya and Archaea, yet both pathways converge on the formation of N4-desmethylwyosine.

Biosynthesis in Saccharomyces cerevisiae

In the yeast S. cerevisiae, the biosynthesis of wybutosine (yW) is a seven-step process involving a series of enzymes designated TYW (tRNA-yW synthesizing). The pathway commences with the methylation of guanosine at position 37 to m1G by the enzyme Trm5. The subsequent crucial step is the formation of the tricyclic core of N4-desmethylwyosine (imG-14) from m1G, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, TYW1.

From N4-desmethylwyosine, the pathway proceeds as follows:

-

TYW2: This enzyme utilizes SAM to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of N4-desmethylwyosine, forming yW-86.

-

TYW3: Following the addition of the acp group, TYW3, an S-adenosylmethionine-dependent methyltransferase, methylates the N4 position of the imidazopurine ring of yW-86 to produce yW-72.

-

TYW4: The final steps are catalyzed by the bifunctional enzyme TYW4, which completes the synthesis of wybutosine (yW) through methylation and methoxycarbonylation of the acp side chain.

The logical flow of the wybutosine biosynthetic pathway in S. cerevisiae is depicted below.

Biosynthesis in Archaea

Archaea exhibit a greater diversity in their wyosine derivatives, and consequently, their biosynthetic pathways show more variation. However, the initial steps leading to N4-desmethylwyosine are conserved. The pathway begins with the formation of m1G37 by Trm5 homologues. Subsequently, the archaeal enzyme Taw1 (tRNA archaeal wyosine derivative synthesis 1), a homolog of yeast TYW1, catalyzes the formation of N4-desmethylwyosine (imG-14).

From this central precursor, the pathways diverge to produce different wyosine derivatives:

-

Formation of yW-86: In some Euryarchaeota, the enzyme Taw2 (a homolog of yeast TYW2) transfers an acp group to N4-desmethylwyosine to form yW-86.

-

Formation of Wyosine (imG): In many Crenarchaeota and the eukaryote Candida utilis, the enzyme Taw3 (a homolog of yeast TYW3) directly methylates the N4 position of N4-desmethylwyosine to produce wyosine (imG).

-

Formation of Isowyosine (imG2): A peculiar bifunctional methyltransferase, aTrm5a, found in some archaea, can methylate the C7 position of N4-desmethylwyosine to yield isowyosine (imG2).

The divergent pathways from N4-desmethylwyosine in Archaea are illustrated in the following diagram.

Quantitative Data on Wyosine Biosynthesis Intermediates

| Deletion Mutant Strain | Accumulated Intermediate at Position 37 | Molecular Weight Difference from Wybutosine (yW) | Reference |

| ΔTYW1 | m1G | - | |

| ΔTYW2 | yW-187 (imG-14) | -187 Da | |

| ΔTYW3 | yW-86 and yW-14 | -86 Da and -14 Da | |

| ΔTYW4 | yW-72 | -72 Da |

Note: The molecular weight differences are relative to the fully modified wybutosine (yW) nucleoside.

Experimental Protocols

The in vitro reconstitution of the wyosine biosynthesis pathway has been instrumental in elucidating the function of the individual enzymes. Below are generalized protocols for the expression and purification of the biosynthetic enzymes and the subsequent in vitro modification assays.

Recombinant Enzyme Expression and Purification

A common strategy for obtaining the TYW/Taw enzymes is through recombinant expression in E. coli or S. cerevisiae with an affinity tag (e.g., hexahistidine) for purification.

Workflow for Recombinant Enzyme Production:

Detailed Methodology:

-

Expression: The coding sequence for the desired TYW or Taw enzyme is cloned into an appropriate expression vector, often with an N- or C-terminal hexahistidine tag. The vector is then transformed into a suitable expression host. Cells are grown to a specified optical density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for some yeast systems).

-

Lysis: Cell pellets are resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the His-tagged enzyme is eluted with a buffer containing imidazole.

-

Final Steps: The eluted protein is dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE, and identity can be confirmed by Western blotting or mass spectrometry.

Preparation of tRNA Substrates

The natural substrates for the wyosine biosynthetic enzymes are tRNAPhe molecules containing the precursor modifications. These can be obtained by purifying total tRNA from specific yeast deletion strains.

-

tRNA Extraction: Total tRNA is isolated from large-scale cultures of the relevant S. cerevisiae deletion strain (e.g., ΔTYW2 to obtain tRNAPhe with imG-14) using methods such as phenol-chloroform extraction followed by ethanol precipitation.

-

tRNAPhe Enrichment: While not always necessary, tRNAPhe can be enriched from the total tRNA pool using methods like preparative polyacrylamide gel electrophoresis or specialized chromatography.

In Vitro tRNA Modification Assay

This assay allows for the functional characterization of the recombinant enzymes.

Reaction Mixture:

-

50 mM Tris-HCl (pH 7.5-8.0)

-

10 mM MgCl2

-

0.5 mM DTT

-

1 mM Spermidine

-

0.5 mM S-adenosylmethionine (SAM)

-

2 µg of substrate tRNA (e.g., tRNA from ΔTYW2 strain)

-

1-2 µM of purified recombinant enzyme (e.g., TYW2)

Procedure:

-

The reaction components are combined in a final volume of 10-20 µL.

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30-37°C for 1-2 hours.

-

The reaction is stopped, and the tRNA is recovered by phenol-chloroform extraction and ethanol precipitation.

-

The modified tRNA is then analyzed by methods such as liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected product.

Conclusion and Future Perspectives

N4-desmethylwyosine is undeniably a central hub in the intricate biosynthetic pathways of wyosine family tRNA modifications. Its formation represents a key commitment step, after which the pathways in Eukarya and Archaea diverge to create a fascinating array of structurally and functionally distinct nucleosides. The elucidation of these pathways has been a significant achievement, driven by a combination of genetics, biochemistry, and advanced analytical techniques.

For researchers in drug development, the enzymes involved in wyosine biosynthesis, particularly those acting on N4-desmethylwyosine, represent potential targets. Inhibiting these enzymes could disrupt translational fidelity, a strategy that may be explored for antimicrobial or anticancer therapies. Future research should focus on obtaining high-resolution structures of these enzymes in complex with their tRNA substrates and N4-desmethylwyosine to facilitate structure-based drug design. Furthermore, a deeper understanding of the regulation of this pathway and its links to cellular stress responses and disease states will be crucial for translating this fundamental knowledge into therapeutic applications.

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of N4-Desmethyl-wyosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-desmethyl-wyosine (imG-14) is a crucial intermediate in the biosynthesis of wyosine and its hypermodified derivatives, a class of tricyclic guanosine modifications found in the transfer RNA (tRNA) of Archaea and Eukarya. These modifications, located at position 37 in the anticodon loop of tRNAPhe, are essential for maintaining translational reading frame fidelity. This technical guide provides a comprehensive overview of the natural occurrence of N4-desmethyl-wyosine across different organisms, details its biosynthesis, and presents a methodological framework for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating tRNA modification, translational regulation, and those in the field of drug development targeting these pathways.

Natural Occurrence of N4-Desmethyl-wyosine

N4-desmethyl-wyosine is primarily found in the domain of Archaea, where it serves as a central precursor to a diverse array of wyosine derivatives.[1][2] Its presence in Eukarya is transient as it is an intermediate in the wybutosine biosynthesis pathway.[3] The distribution of N4-desmethyl-wyosine in Archaea can be inferred from the presence of the gene encoding Taw1, the enzyme responsible for its synthesis from 1-methylguanosine (m1G).[2][4] The subsequent modifications of N4-desmethyl-wyosine determine the final wyosine derivative present in the organism.

The table below summarizes the inferred presence of N4-desmethyl-wyosine in various archaeal species based on the distribution of genes involved in the wyosine biosynthetic pathway. The presence of Taw1 suggests the ability to synthesize N4-desmethyl-wyosine. The presence of other enzymes like Taw2, Taw3, and aTrm5a indicates the pathways for its further modification.

| Domain | Phylum | Species | Taw1 (imG-14 Synthesis) | Taw2 (yW-86 Formation) | Taw3 (imG Formation) | aTrm5a (imG2 Formation) | Inferred Presence of N4-Desmethyl-wyosine |

| Archaea | Euryarchaeota | Methanocaldococcus jannaschii | + | + | - | - | Present |

| Archaea | Euryarchaeota | Pyrococcus abyssi | + | + | - | - | Present |

| Archaea | Euryarchaeota | Haloferax volcanii | - | - | - | - | Absent |

| Archaea | Crenarchaeota | Sulfolobus solfataricus | + | - | + | + | Present |

| Archaea | Crenarchaeota | Aeropyrum pernix | + | - | + | - | Present |

This table is a representation based on genomic data and the presence of homologous genes. The actual presence and quantity of N4-desmethyl-wyosine may vary depending on growth conditions.

Biosynthesis of N4-Desmethyl-wyosine and its Derivatives in Archaea

The biosynthesis of wyosine derivatives in Archaea is a multi-step enzymatic process that begins with the modification of guanosine at position 37 of pre-tRNA. N4-desmethyl-wyosine is a key intermediate in this pathway.

The process begins with the methylation of guanosine (G) to 1-methylguanosine (m1G) by the enzyme Trm5. Subsequently, the radical SAM enzyme Taw1 catalyzes the formation of the tricyclic core of wyosine, converting m1G to N4-desmethyl-wyosine (imG-14). From this crucial branch point, the pathway diverges to produce various wyosine derivatives:

-

Formation of yW-86: In many Euryarchaeota, Taw2 utilizes S-adenosyl-L-methionine (SAM) to add an aminocarboxypropyl (acp) group to N4-desmethyl-wyosine, forming yW-86.

-

Formation of wyosine (imG): In Crenarchaeota and some Euryarchaeota, the methyltransferase Taw3 directly methylates N4-desmethyl-wyosine at the N4 position to produce wyosine (imG).

-

Formation of isowyosine (imG2): A unique bifunctional enzyme, aTrm5a, found in some archaea, can catalyze the C7-methylation of N4-desmethyl-wyosine to form isowyosine (imG2).

The following diagram illustrates the central role of N4-desmethyl-wyosine in the archaeal wyosine biosynthetic pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Archaeal Pathway to 4-Demethylwyosine (imG-14): A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypermodified nucleoside 4-demethylwyosine (imG-14) is a crucial intermediate in the biosynthesis of wyosine and its derivatives, which are found at position 37 in the anticodon loop of tRNAPhe in archaea and eukarya. These modifications are vital for maintaining the reading frame during protein synthesis. This technical guide provides an in-depth overview of the biosynthesis of imG-14 in archaea, focusing on the enzymatic players, their mechanisms, and the experimental protocols to study this pathway. A comprehensive understanding of this pathway is essential for fundamental biological research and presents potential avenues for novel drug development by targeting these unique archaeal enzymes.

Introduction to 4-Demethylwyosine (imG-14) Biosynthesis in Archaea

The biosynthesis of 4-demethylwyosine (imG-14) is a two-step enzymatic process that modifies a guanosine residue at position 37 of tRNAPhe. This pathway is conserved in archaea and is a prerequisite for the formation of a diverse array of downstream wyosine derivatives. The process is initiated by the methylation of guanosine, followed by a complex radical-mediated cyclization to form the characteristic tricyclic core of imG-14.

The key enzymes involved in this pathway are:

-

tRNA (m¹G37) methyltransferase (Trm5 or aTrm5): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the first step, the N1-methylation of the guanosine at position 37 (G37) of tRNAPhe to form 1-methylguanosine (m¹G37)[1][2].

-

4-demethylwyosine synthase (TYW1 or Taw1): This radical SAM enzyme catalyzes the second and more complex step. It utilizes a second molecule of SAM to generate a 5'-deoxyadenosyl radical, which initiates a reaction cascade involving pyruvate to form the tricyclic imG-14 structure from the m¹G37-modified tRNA[3][4][5]. Archaeal TYW1 (Taw1) contains two [4Fe-4S] clusters that are essential for its catalytic activity.

The Biosynthetic Pathway of 4-Demethylwyosine (imG-14)

The formation of imG-14 proceeds through a sequential enzymatic cascade. The pathway begins with the precursor, a guanosine residue at position 37 within the tRNAPhe molecule.

Quantitative Data on imG-14 Biosynthesis Enzymes

While detailed kinetic studies on archaeal Trm5 and TYW1 are limited in the literature, some quantitative data for related enzymes and homologs are available. The following table summarizes the available information. Further research is required to fully characterize the kinetic parameters of the archaeal enzymes.

| Enzyme/Homolog | Organism | Parameter | Value | Reference |

| TYW1 (ScTYW1) | Saccharomyces cerevisiae | Iron content | 4.2 ± 1.9 mol/mol protein | |

| FMN content | 0.54 ± 0.07 mol/mol protein | |||

| QueE | Bacillus subtilis | Km for CPH4 | 20 ± 7 µM | |

| kcat | 5.4 ± 1.2 min-1 | |||

| Kapp for SAM | 45 ± 1 µM | |||

| Trm5 (MjTrm5) | Methanocaldococcus jannaschii | Kinetic Behavior | Exhibits burst kinetics, suggesting slow product release. | |

| Active Fragment | The D2-D3 fragment is as active as the full-length enzyme. |

Experimental Protocols

Expression and Purification of Archaeal TYW1 (Taw1)

This protocol is adapted for the purification of His₆-tagged TYW1 from thermophilic archaea like Methanocaldococcus jannaschii, expressed in E. coli. The purification is performed under anaerobic conditions to preserve the integrity of the oxygen-sensitive iron-sulfur clusters.

Buffers and Reagents:

-

Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 10 mM imidazole, 1 mM DTT.

-

Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 40 mM imidazole, 1 mM DTT.

-

Elution Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM KCl, 500 mM imidazole, 1 mM DTT.

-

HIC Binding Buffer: 20 mM Tris-HCl (pH 8.0), 1 M (NH₄)₂SO₄.

-

HIC Elution Buffer: 20 mM Tris-HCl (pH 8.0).

-

Reconstitution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM DTT.

-

Iron Solution: Ferric ammonium citrate or FeCl₃.

-

Sulfide Solution: Na₂S.

Protocol:

-

Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and lyse by sonication on ice.

-

Heat Treatment: Incubate the cell lysate at a high temperature (e.g., 70°C for 30 minutes) to denature most E. coli proteins.

-

Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes).

-

Hydrophobic Interaction Chromatography: Add (NH₄)₂SO₄ to the supernatant to a final concentration of 1 M and load onto a Butyl-Sepharose column equilibrated with HIC Binding Buffer. Elute the protein with a decreasing salt gradient using HIC Elution Buffer.

-

IMAC Purification: Pool fractions containing TYW1, add imidazole to 10 mM, and load onto a HisTrap column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.

-

Desalting: Exchange the buffer of the purified protein to Reconstitution Buffer using a desalting column.

-

Iron-Sulfur Cluster Reconstitution: In an anaerobic chamber, add a 5-fold molar excess of iron and sulfide to the protein solution. Incubate for 4 hours at room temperature. Remove excess iron and sulfide by passing the solution through a desalting column.

In Vitro Reconstitution of imG-14 Biosynthesis

This protocol describes the in vitro synthesis of imG-14 using purified Trm5 and TYW1 enzymes and in vitro transcribed tRNAPhe.

Reaction Components:

-

In vitro transcribed tRNAPhe (unmodified)

-

Purified Trm5

-

Purified TYW1

-

S-Adenosyl-L-methionine (SAM)

-

Pyruvate

-

Dithiothreitol (DTT)

-

Sodium dithionite (for TYW1 activity)

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂.

Protocol:

-

Step 1: m¹G37 formation:

-

In a reaction tube, combine tRNAPhe, Trm5, and SAM in the Reaction Buffer.

-

Incubate at the optimal temperature for the Trm5 enzyme (e.g., 65°C for Trm5 from a hyperthermophile) for 1 hour.

-

-

Step 2: imG-14 formation:

-

To the reaction mixture from Step 1, add purified TYW1, an additional aliquot of SAM, pyruvate, and sodium dithionite.

-

Incubate under anaerobic conditions at the optimal temperature for TYW1 (e.g., 65°C) for 2-4 hours.

-

-

Reaction Quenching and tRNA purification:

-

Stop the reaction by phenol-chloroform extraction followed by ethanol precipitation of the tRNA.

-

Analysis of imG-14 Formation by HPLC and Mass Spectrometry

This protocol outlines the digestion of tRNA to nucleosides and subsequent analysis by HPLC-MS to detect the formation of imG-14.

Protocol:

-

tRNA Digestion:

-

Resuspend the purified tRNA in a buffer containing Nuclease P1 and incubate to digest the tRNA into 5'-mononucleotides.

-

Add alkaline phosphatase to dephosphorylate the mononucleotides into nucleosides.

-

-

Sample Cleanup: Remove the enzymes by passing the reaction through a centrifugal filter.

-

HPLC Separation:

-

Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of a suitable mobile phase (e.g., ammonium acetate buffer and acetonitrile).

-

-

Mass Spectrometry Detection:

-

Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

-

Monitor for the expected mass-to-charge ratio (m/z) of protonated imG-14.

-

Confirm the identity of the peak by comparing its retention time and mass spectrum to a known standard if available, and by performing tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns.

-

Conclusion and Future Perspectives

The biosynthesis of 4-demethylwyosine in archaea represents a fascinating and essential pathway for tRNA modification. The enzymes Trm5 and TYW1, with their unique catalytic mechanisms, are central to this process. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate this pathway further, including the characterization of enzyme kinetics, substrate specificity, and the identification of potential inhibitors. A deeper understanding of the structural and mechanistic details of these archaeal enzymes will not only advance our knowledge of fundamental RNA biology but may also pave the way for the development of novel antimicrobial agents targeting these unique and essential pathways. Future work should focus on obtaining detailed kinetic parameters for a broader range of archaeal Trm5 and TYW1 enzymes and elucidating the high-resolution structures of these enzymes in complex with their tRNA substrates.

References

- 1. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Demethylwyosine Synthase from Pyrococcus abyssi Is a Radical-S-adenosyl-l-methionine Enzyme with an Additional [4Fe-4S]+2 Cluster That Interacts with the Pyruvate Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Catalyzing N4-Desmethylwyosine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-desmethylwyosine, a crucial intermediate in the biosynthesis of the hypermodified tRNA nucleoside wybutosine, is synthesized through a sophisticated enzymatic pathway. This guide provides a comprehensive overview of the core enzymes involved in this process, with a primary focus on tRNA (guanine-N1)-methyltransferase (TRM5) and the radical S-adenosyl-L-methionine (SAM) enzyme, tRNA-yW-synthesizing protein 1 (TYW1). Detailed experimental protocols, quantitative enzymatic data, and pathway visualizations are presented to facilitate further research and potential therapeutic development targeting this essential biological pathway.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One of the most complex modifications is the formation of wybutosine (yW) at position 37 of tRNAPhe, adjacent to the anticodon. The biosynthesis of yW is a multi-step process involving a cascade of enzymatic reactions. A key intermediate in this pathway is N4-desmethylwyosine (also known as imG-14), a tricyclic nucleoside formed from a guanosine residue. The synthesis of N4-desmethylwyosine is a two-step process initiated by the methylation of guanosine, followed by a complex ring formation. This guide delves into the specifics of the enzymes responsible for these initial, critical steps.

The Biosynthetic Pathway of N4-Desmethylwyosine

The synthesis of N4-desmethylwyosine is the foundational stage of the broader wybutosine biosynthetic pathway. It involves two key enzymes: TRM5 and TYW1.[1][2]

-

Step 1: Methylation of Guanosine (G) to N1-methylguanosine (m¹G)

-

Step 2: Formation of the Tricyclic Core of N4-Desmethylwyosine

-

Enzyme: tRNA-yW-synthesizing protein 1 (TYW1)

-

Reaction: TYW1, a radical SAM and iron-sulfur cluster-containing enzyme, catalyzes the complex condensation of N1-methylguanosine with pyruvate to form the characteristic tricyclic structure of N4-desmethylwyosine.[1] This reaction involves the incorporation of two carbon atoms from pyruvate into the final structure.

-

The subsequent steps in the wybutosine pathway involve further modifications of N4-desmethylwyosine by the enzymes TYW2, TYW3, and TYW4, leading to the mature wybutosine nucleoside.

Signaling Pathway Diagram

Quantitative Data of Key Enzymes

Precise kinetic parameters are essential for understanding enzyme function and for the development of potential inhibitors. The following tables summarize the available quantitative data for the enzymes involved in N4-desmethylwyosine synthesis.

Table 1: Kinetic Parameters of TRM5

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Homo sapiens | AdoMet | 0.42 ± 0.08 | 0.023 ± 0.003 | - | |

| Homo sapiens | tRNA | 0.47 ± 0.04 | - | 0.05 ± 0.01 | |

| Methanococcus jannaschii | AdoMet | 1.0 ± 0.1 | 0.017 ± 0.002 | - | |

| Methanococcus jannaschii | tRNA | 0.70 ± 0.05 | - | 0.024 ± 0.003 |

Table 2: Dissociation Constants (Kd) for TRM5

| Organism | Ligand | Kd (µM) | Reference |

| Homo sapiens | AdoMet | 1.1 ± 0.1 | |

| Homo sapiens | tRNA | 1.8 ± 0.1 | |

| Methanococcus jannaschii | tRNA | 1.4 ± 0.1 |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in N4-desmethylwyosine synthesis.

TRM5 (tRNA (guanine-N1)-methyltransferase)

-

Cloning and Expression: The cDNA sequence for HsTRM5 is cloned into an appropriate expression vector (e.g., pET22b) with a C-terminal His-tag. The recombinant enzyme is expressed in E. coli BL21(DE3)-RIL cells.

-

Purification: The expressed protein is purified by affinity chromatography using a His-Link resin. The purification is performed in a sonication buffer (20 mM HEPES at pH 7.5, 250 mM NaCl, 10 mM β-mercaptoethanol, and 0.2 mM PMSF).

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a tRNA substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES, pH 7.5

-

10 mM MgCl₂

-

100 mM NH₄Cl

-

10 mM β-mercaptoethanol

-

Purified TRM5 enzyme (e.g., 0.8 µg)

-

[³H]AdoMet (e.g., 50 µM)

-

tRNA substrate (e.g., trm5Δ total tRNA or a synthetic tRNA transcript)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for HsTRM5).

-

Quenching and Precipitation: At various time points, remove aliquots and precipitate the tRNA on filter paper using 5% trichloroacetic acid (TCA).

-

Quantification: Wash the filters to remove unincorporated [³H]AdoMet and measure the radioactivity incorporated into the tRNA using a scintillation counter.

TYW1 (tRNA-yW-synthesizing protein 1)

-

Expression: The TYW1 gene is expressed in E. coli from an expression vector (e.g., pAY613 for M. jannaschii TYW1 with an N-terminal His₆-tag and a TEV protease cleavage site). Optimal expression is induced with IPTG and arabinose.

-

Purification Protocol:

-

Lysis: Cells are lysed in an anaerobic chamber in lysis buffer (20 mM Tris-HCl, pH 8).

-

Hydrophobic Chromatography: The lysate is subjected to hydrophobic chromatography to remove nucleic acids.

-

Affinity Chromatography: The protein is then purified using a HisTrap column.

-

Desalting: Imidazole and excess salt are removed by desalting.

-

(Optional) Tag Cleavage: The His₆-tag can be removed by TEV protease cleavage followed by another pass through the HisTrap column.

-

This assay monitors the formation of N4-desmethylwyosine (imG-14) on a tRNA substrate.

-

Substrate Preparation: The substrate is m¹G-modified tRNA. This can be prepared by in vitro transcription of a tRNAPhe gene followed by methylation with purified TRM5 enzyme.

-

Reaction Mixture (anaerobic):

-

0.1 M Tris-HCl, pH 8

-

0.1 M KCl

-

4 mM DTT

-

2 mM MgCl₂

-

2 mM SAM

-

20 µM m¹G-tRNA substrate

-

1.5 mM pyruvate

-

A reducing system (e.g., dithionite or an NADPH/flavodoxin system)

-

Purified and reconstituted TYW1 enzyme

-

-

Incubation: Incubate the reaction under anaerobic conditions at the optimal temperature (e.g., 50°C for M. jannaschii TYW1).

-

Product Analysis:

-

RNA Extraction: Extract the tRNA from the reaction mixture.

-

Digestion: Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

LC-MS Analysis: Analyze the resulting nucleosides by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of imG-14.

-

Experimental Workflow Diagram

Conclusion

The synthesis of N4-desmethylwyosine is a critical juncture in the biosynthesis of wybutosine, a modification essential for translational accuracy. The enzymes TRM5 and TYW1 execute this transformation through distinct and complex chemical reactions. While significant progress has been made in elucidating the mechanisms and developing experimental systems to study these enzymes, a complete quantitative understanding, particularly of the kinetic parameters of the TYW family of enzymes, remains an area for future investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of this fascinating pathway and its potential as a target for novel therapeutic interventions.

References

- 1. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of N4-Desmethylwyosine from Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine, also known as imG-14 or 4-demethylwyosine, is a tricyclic nucleoside that serves as a crucial intermediate in the biosynthesis of wyosine and its derivatives. These hypermodified nucleosides are found in the anticodon loop of transfer RNA (tRNA), where they play a vital role in maintaining translational fidelity. The unique tricyclic structure of N4-desmethylwyosine, an imidazo[1,2-a]purine system, has also garnered interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of N4-desmethylwyosine from the readily available starting material, guanosine. It details the experimental protocols derived from seminal works in the field, presents quantitative data in a clear, tabular format, and illustrates the synthetic pathway through a detailed workflow diagram.

Synthetic Strategy Overview

The chemical synthesis of N4-desmethylwyosine from guanosine hinges on the construction of the third, imidazo, ring onto the guanine base. The general approach involves the reaction of guanosine with a bifunctional reagent, typically a halo-aldehyde or a halo-ketone, which first alkylates the N1 position of the guanine ring, followed by an intramolecular cyclization and dehydration to form the stable tricyclic aromatic system. Key contributions to this methodology were made by Kasai and coworkers in 1976 and later refined by Golankiewicz and Folkman in 1983.

Core Synthetic Pathway

The primary route for the synthesis of N4-desmethylwyosine from guanosine can be conceptualized in the following workflow:

Figure 1: General workflow for the synthesis of N4-Desmethylwyosine.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational literature for the synthesis of N4-desmethylwyosine and its analogues.

Protocol 1: Synthesis of N4-Desmethylwyosine using Bromoacetaldehyde

This protocol is adapted from the work of Golankiewicz and Folkman (1983).

Step 1: Reaction of Guanosine with Bromoacetaldehyde

-

Materials: Guanosine, Bromoacetaldehyde diethyl acetal, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Hydrochloric acid (HCl).

-

Procedure: a. Suspend guanosine in anhydrous DMF. b. Add anhydrous potassium carbonate to the suspension. c. Add bromoacetaldehyde diethyl acetal to the reaction mixture. d. Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). e. After the reaction is complete, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure. f. The resulting residue contains the N1-alkylated guanosine derivative with the acetal protecting group.

Step 2: Cyclization and Dehydration

-

Procedure: a. Dissolve the crude product from Step 1 in a solution of aqueous hydrochloric acid. b. Heat the solution to hydrolyze the acetal and promote intramolecular cyclization and dehydration. c. Monitor the formation of the fluorescent N4-desmethylwyosine product by TLC and UV lamp. d. Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) and cool to induce precipitation. e. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. f. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Protocol 2: Synthesis of a 6-Methyl-N4-desmethylwyosine Analogue using Chloroacetone

This protocol is based on the general method described by Kasai et al. (1976) for the synthesis of wyosine derivatives.

Step 1: Formation of the Sodium Salt of Guanosine

-

Materials: Guanosine, Sodium hydride (NaH), Dimethyl sulfoxide (DMSO).

-

Procedure: a. Dissolve guanosine in anhydrous DMSO under an inert atmosphere. b. Carefully add sodium hydride to the solution to form the sodium salt of guanosine.

Step 2: Reaction with Chloroacetone

-

Materials: Chloroacetone.

-

Procedure: a. Add chloroacetone to the solution of the guanosine sodium salt. b. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Cyclization and Dehydration

-

Procedure: a. Adjust the pH of the reaction mixture to alkaline (e.g., with sodium hydroxide) to facilitate cyclization and dehydration. b. Heat the mixture to drive the reaction to completion. c. Neutralize the solution and isolate the crude product. Purification is typically performed using column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data reported for the synthesis of N4-desmethylwyosine and its analogues.

Table 1: Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Guanosine | Bromoacetaldehyde diethyl acetal | DMF | K₂CO₃ | 80-100 | 4-8 | N4-Desmethylwyosine | ~50 | Adapted from Golankiewicz & Folkman, 1983 |

| Guanosine | Chloroacetone | DMSO | NaH | Room Temp. | 12-24 | 6-Methyl-N4-desmethylwyosine | 70-90 | Adapted from Kasai et al., 1976 |

Table 2: Spectroscopic Data for N4-Desmethylwyosine

| Spectroscopic Technique | Characteristic Data |

| UV-Vis Spectroscopy (in H₂O) | λmax at approximately 230, 255, and 305 nm |

| Fluorescence Spectroscopy | Exhibits characteristic fluorescence under UV light |

| ¹H NMR Spectroscopy | Signals corresponding to the ribose protons and the aromatic protons of the tricyclic system. The absence of the N4-methyl signal distinguishes it from wyosine. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of N4-desmethylwyosine. |

Logical Relationships in Synthesis

The synthesis of N4-desmethylwyosine from guanosine involves a series of logical chemical transformations. The initial step requires the specific alkylation at the N1 position of the guanine ring, which is more nucleophilic than the other nitrogen atoms under appropriate basic conditions. The subsequent intramolecular cyclization is a key step that forms the five-membered imidazo ring.

Figure 2: Logical steps in the formation of the tricyclic system.

Conclusion

The chemical synthesis of N4-desmethylwyosine from guanosine provides a reliable route to this important biomolecule and its analogues. The methodologies established by early researchers remain fundamental and offer a robust framework for chemists in academia and industry. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and further exploration of this fascinating class of modified nucleosides. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving good yields and high purity of the final product. The unique fluorescent properties of the wyosine family of compounds also provide a convenient handle for monitoring their formation and purification.

N4-Desmethyl-wyosine: A Key Intermediate in the Biosynthesis of Wyosine Derivatives in tRNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wyosine and its derivatives are complex, tricyclic hypermodified nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea. These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The biosynthesis of these intricate molecules is a multi-step enzymatic process in which N4-desmethyl-wyosine (also known as imG-14) serves as a critical intermediate. This technical guide provides a comprehensive overview of the role of N4-desmethyl-wyosine in the formation of various wyosine derivatives, detailing the enzymatic pathways, experimental protocols for studying this process, and quantitative data where available. This document is intended to be a valuable resource for researchers in molecular biology, biochemistry, and drug development who are investigating tRNA modification pathways and their potential as therapeutic targets.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for its structure, stability, and function in protein synthesis.[1] Wyosine (yW) and its derivatives, located at the 3'-adjacent position to the anticodon in tRNAPhe, are among the most complex of these modifications.[2] Their biosynthesis begins with a guanosine residue and proceeds through a series of enzymatic reactions. A pivotal step in this pathway is the formation of the tricyclic core structure, N4-desmethyl-wyosine (imG-14).[3] This molecule then acts as a branching point for the synthesis of a diverse array of wyosine derivatives, which vary between different domains of life and even between different organisms within the same domain.[4][5] Understanding the formation and subsequent modification of N4-desmethyl-wyosine is therefore fundamental to elucidating the complete biosynthetic landscape of wyosine derivatives.

The Biosynthetic Pathway of Wyosine Derivatives

The formation of wyosine derivatives from a guanosine residue in tRNAPhe is a sequential process catalyzed by a series of dedicated enzymes. The pathway can be broadly divided into the formation of the N4-desmethyl-wyosine intermediate and its subsequent modifications.

Formation of N4-Desmethyl-wyosine (imG-14)

The initial steps leading to the synthesis of N4-desmethyl-wyosine are conserved in both eukaryotes and archaea.

-

N1-methylation of Guanosine (G37): The pathway is initiated by the methylation of the guanosine at position 37 (G37) of the tRNAPhe precursor to form 1-methylguanosine (m1G37). This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Trm5 .

-

Formation of the Tricyclic Core: The m1G37-modified tRNAPhe then serves as the substrate for the enzyme TYW1 (in eukaryotes) or its archaeal homolog Taw1 . TYW1/Taw1 is a radical SAM and iron-sulfur ([4Fe-4S]) cluster-containing enzyme that catalyzes a complex cyclization reaction. This reaction utilizes pyruvate as a source of two carbon atoms to form the third ring of the wyosine base, resulting in the formation of N4-desmethyl-wyosine (imG-14).

References

Methodological & Application

Quantification of N4-Desmethyl wyosine using LC-MS/MS

An Application Note on the Quantification of N4-Desmethyl Wyosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tricyclic fluorescent nucleoside, is a key intermediate in the biosynthesis of wyosine and its derivatives, which are located at position 37 of tRNAPhe in Archaea and Eukarya.[1][2] These hypermodified nucleosides are crucial for maintaining the correct reading frame during protein synthesis.[2] The ability to accurately quantify this compound is essential for studying tRNA modification pathways, understanding their role in various physiological and pathological processes, and for the development of novel therapeutics targeting these pathways.

This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of this compound.

Table 1: LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | To be determined (requires mass of this compound) |

| Product Ion 1 (m/z) | To be determined |

| Product Ion 2 (m/z) | To be determined |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Table 2: Calibration Curve and Performance Data

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | ULOQ (ng/mL) |

| This compound | 0.1 - 100 | > 0.995 | 0.1 | 100 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 12 | 90 - 110 |

| Medium | 10 | < 8 | < 10 | 92 - 108 |

| High | 80 | < 5 | < 8 | 95 - 105 |

Experimental Protocols

Sample Preparation (from tRNA)

Due to the lability of the glycosidic bond of wyosine derivatives in acidic conditions, care must be taken during extraction.[3]

-

tRNA Isolation: Isolate total tRNA from the biological sample of interest using a commercially available kit or standard phenol-chloroform extraction protocols.

-

Enzymatic Digestion:

-

To 20 µg of isolated tRNA, add 2 units of nuclease P1 in a final volume of 50 µL of 10 mM ammonium acetate buffer (pH 5.3).

-

Incubate at 37 °C for 2 hours.

-

Add 2 units of bacterial alkaline phosphatase and incubate at 37 °C for an additional 1 hour to dephosphorylate the nucleotides to nucleosides.[1]

-

-

Protein Precipitation:

-

Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled this compound) to the digested sample.

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

-

Sample Collection: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of modified nucleosides is typically performed using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Inject 5 µL of the prepared sample onto the C18 column.

-

Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A suggested gradient is as follows:

-

0-2 min: 5% B

-

2-10 min: 5-40% B

-

10-12 min: 40-95% B

-

12-14 min: 95% B

-

14-14.1 min: 95-5% B

-

14.1-18 min: 5% B

-

-

-

Mass Spectrometric Detection:

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode. The exact m/z values will need to be determined by infusion of a pure standard.

-

Optimize source-dependent and compound-dependent parameters such as declustering potential, entrance potential, collision energy, and cell exit potential to achieve maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrants.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical steps in the LC-MS/MS quantification of this compound.

References

- 1. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-Based Separation of N4-Desmethylwyosine from Other Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-desmethylwyosine is a hypermodified guanosine analog found in the anticodon loop of transfer RNA (tRNA). As an intermediate in the biosynthesis of wybutosine, the presence and concentration of N4-desmethylwyosine can be an important biomarker in various biological processes.[1][2] Accurate quantification and separation of N4-desmethylwyosine from other structurally similar nucleosides are crucial for understanding its biological role and for potential therapeutic development. This application note provides a detailed protocol for the separation of N4-desmethylwyosine from other nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to be a robust starting point for researchers and may be further optimized for specific applications.

The separation is based on the principle of reversed-phase chromatography, where polar compounds elute earlier than nonpolar compounds. N4-desmethylwyosine, being a complex and hydrophobic molecule, is expected to be strongly retained on a C18 column.[3] The use of a volatile buffer system makes this method compatible with mass spectrometry (LC-MS) for further characterization and sensitive detection.

Experimental Protocols

Sample Preparation (from tRNA)

This protocol outlines the enzymatic hydrolysis of tRNA to release individual nucleosides for HPLC analysis.

Materials:

-

Purified tRNA sample

-

Nuclease P1 (from Penicillium citrinum)

-

Bacterial Alkaline Phosphatase (BAP)

-

10 mM Ammonium Acetate buffer (pH 5.3)

-

30 mM Sodium Acetate buffer (pH 5.3)

-

1 M Tris-HCl (pH 8.0)

-

Ultrapure water

-

Centrifugal filters (10 kDa MWCO)

Procedure:

-

In a microcentrifuge tube, dissolve 1-5 µg of purified tRNA in 25 µL of 30 mM sodium acetate buffer (pH 5.3).

-

Add 2 units of Nuclease P1 to the tRNA solution.

-

Incubate the mixture at 37°C for 2 hours to digest the tRNA into nucleoside 5'-monophosphates.

-

Add 3 µL of 1 M Tris-HCl (pH 8.0) to the mixture.

-

Add 1 unit of Bacterial Alkaline Phosphatase (BAP).

-

Incubate at 37°C for an additional 1 hour to dephosphorylate the nucleoside monophosphates to nucleosides.

-

Filter the resulting nucleoside mixture through a 10 kDa MWCO centrifugal filter to remove the enzymes.

-

The filtrate containing the nucleosides is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

Instrumentation:

-

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.3 in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Table 1: HPLC Gradient Program

| Time (minutes) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 5 |

| 5.0 | 5 |

| 35.0 | 30 |

| 40.0 | 80 |

| 45.0 | 80 |

| 46.0 | 5 |

| 55.0 | 5 |

Data Presentation

The following table provides the expected elution order and estimated retention times for N4-desmethylwyosine and other common nucleosides under the recommended HPLC conditions. The exact retention times may vary depending on the specific HPLC system and column used.

Table 2: Expected Retention Times of Nucleosides

| Nucleoside | Abbreviation | Expected Retention Time (min) | Relative Polarity |

| Cytidine | C | ~ 5 | High |

| Uridine | U | ~ 6 | High |

| Guanosine | G | ~ 10 | Medium |

| Adenosine | A | ~ 12 | Medium |

| 1-Methylguanosine | m1G | ~ 15 | Low |

| Wyosine | Wyo | ~ 35-40 | Very Low |

| N4-Desmethylwyosine | dWy | ~ 30-35 | Very Low |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-based separation of N4-desmethylwyosine.

Caption: Experimental workflow for N4-desmethylwyosine separation.

Logical Elution Order

This diagram illustrates the expected elution order of nucleosides based on their relative polarity.

Caption: Expected elution order of nucleosides from high to low polarity.

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Enzymatic Synthesis of N4-Desmethyl Wyosine in vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro enzymatic synthesis of N4-desmethyl wyosine (imG-14), a key intermediate in the biosynthesis of wybutosine, a hypermodified nucleoside found in the anticodon loop of tRNAPhe. The synthesis is a two-step enzymatic process involving the methylation of a guanosine residue in tRNAPhe by tRNA (guanine-N1)-methyltransferase (Trm5), followed by the formation of the tricyclic imG-14 core by the radical S-adenosyl-L-methionine (SAM) enzyme, tRNA-4-demethylwyosine synthase (TYW1). This protocol is intended for researchers in biochemistry, molecular biology, and drug development who are interested in studying tRNA modification pathways, enzyme mechanisms, and for the production of modified tRNA for structural and functional studies.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are crucial for its structural integrity and proper function in protein synthesis. Wybutosine (yW) and its derivatives, found at position 37 in the anticodon loop of eukaryotic and archaeal tRNAPhe, are complex modifications that play a vital role in maintaining the reading frame during translation.[1][2] The biosynthesis of wybutosine is a multi-step enzymatic pathway, with this compound (imG-14) being a critical tricyclic intermediate.[3][4][5]

The in vitro reconstitution of the enzymatic synthesis of this compound provides a powerful tool to study the individual enzymes, their kinetics, and the overall pathway. This process begins with the methylation of guanosine at position 37 (G37) of tRNAPhe to 1-methylguanosine (m1G37) by the enzyme Trm5, using S-adenosyl-L-methionine (SAM) as the methyl donor. Subsequently, the enzyme TYW1, a member of the radical SAM superfamily, catalyzes the complex rearrangement of the m1G37 residue, utilizing a pyruvate molecule to form the characteristic tricyclic ring structure of imG-14. This application note provides detailed protocols for the preparation of substrates and enzymes, and the step-by-step procedure for the in vitro synthesis of this compound.

Data Presentation

Table 1: Key Enzymes and their Properties

| Enzyme | Gene Name | Function | Cofactors/Co-substrates | Source Organism (Example) |

| tRNA (guanine-N1)-methyltransferase | TRM5 | Methylates G37 of tRNAPhe to m1G37. | S-adenosyl-L-methionine (SAM) | Saccharomyces cerevisiae, Homo sapiens |

| tRNA-4-demethylwyosine synthase | TYW1 | Converts m1G37-tRNAPhe to imG-14-tRNAPhe. | S-adenosyl-L-methionine (SAM), Pyruvate, [4Fe-4S] clusters | Saccharomyces cerevisiae, Methanocaldococcus jannaschii |

Table 2: Kinetic Parameters for Trm5

| Substrate | Enzyme Source | Kd (μM) | kchem (s-1) | kcat (s-1) |

| tRNA | Methanococcus jannaschii Trm5 | 1.4 ± 0.1 | - | - |

| tRNA | Homo sapiens Trm5 | 1.8 ± 0.1 | - | - |

| - | Methanococcus jannaschii Trm5 | - | - | 0.09 ± 0.01 |

| - | Saccharomyces cerevisiae Trm5 | - | 0.12 ± 0.03 | 0.020 ± 0.007 |

Data compiled from kinetic analyses of Trm5 enzymes.

Table 3: Reaction Components for In Vitro Synthesis of this compound

| Component | Stock Concentration | Final Concentration |

| Step 1: Trm5 Catalyzed Methylation | ||

| Unmodified tRNAPhe transcript | 100 µM | 10 µM |

| Recombinant Trm5 | 100 µM | 1 µM |

| S-adenosyl-L-methionine (SAM) | 10 mM | 1 mM |

| Trm5 Reaction Buffer (5x) | 5x | 1x |

| Step 2: TYW1 Catalyzed Cyclization | ||

| Purified m1G37-tRNAPhe | 50 µM | 5 µM |

| Recombinant TYW1 (reconstituted) | 50 µM | 2 µM |

| S-adenosyl-L-methionine (SAM) | 10 mM | 1 mM |

| Sodium Pyruvate | 100 mM | 10 mM |

| Sodium Dithionite | 100 mM | 2 mM |

| Methyl Viologen | 10 mM | 100 µM |

| TYW1 Reaction Buffer (5x) | 5x | 1x |

Experimental Protocols

I. Preparation of Unmodified tRNAPhe Substrate by In Vitro Transcription

This protocol describes the synthesis of unmodified tRNAPhe using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA containing the T7 promoter followed by the tRNAPhe gene sequence.

-

T7 RNA polymerase

-

NTPs (ATP, GTP, CTP, UTP)

-

T7 Transcription Buffer (10x)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Urea-PAGE supplies

-

DEPC-treated water

Procedure:

-

Set up the in vitro transcription reaction in a total volume of 50 µL:

-

5 µL 10x T7 Transcription Buffer

-

1 µg linearized plasmid DNA template

-

2 mM each of ATP, GTP, CTP, UTP

-

40 units RNase Inhibitor

-

50 units T7 RNA polymerase

-

Nuclease-free water to 50 µL

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (8% urea-PAGE).

-

Excise the band corresponding to the tRNA, crush the gel slice, and elute the tRNA overnight in an appropriate buffer (e.g., 0.3 M sodium acetate).

-

Precipitate the tRNA with ethanol, wash with 70% ethanol, and resuspend in DEPC-treated water.

-

Quantify the tRNA concentration by measuring the absorbance at 260 nm.

II. Expression and Purification of Recombinant Trm5

This protocol is for the expression and purification of His-tagged Trm5 from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a Trm5 expression vector.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Ni-NTA affinity chromatography resin.

Procedure:

-

Inoculate a starter culture of the Trm5-expressing E. coli and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer.

-

Elute the Trm5 protein with Elution Buffer.

-

Dialyze the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

III. In Vitro Methylation of tRNAPhe by Trm5

Materials:

-

Purified unmodified tRNAPhe.

-

Purified recombinant Trm5.

-

S-adenosyl-L-methionine (SAM).

-

Trm5 Reaction Buffer (5x): 250 mM Tris-HCl pH 8.0, 50 mM MgCl2, 250 mM NH4Cl, 5 mM DTT.

Procedure:

-

Set up the methylation reaction in a total volume of 100 µL:

-

20 µL 5x Trm5 Reaction Buffer

-

10 µM (final concentration) unmodified tRNAPhe

-

1 µM (final concentration) recombinant Trm5

-

1 mM (final concentration) SAM

-

Nuclease-free water to 100 µL

-

-

Incubate the reaction at 37°C for 1 hour.

-

Purify the m1G37-modified tRNAPhe using phenol:chloroform extraction followed by ethanol precipitation or a suitable RNA purification kit to remove the enzyme and other reaction components.

-

Resuspend the purified m1G37-tRNAPhe in nuclease-free water.

IV. Expression, Purification, and Reconstitution of Recombinant TYW1

TYW1 is an oxygen-sensitive iron-sulfur cluster-containing enzyme and must be purified under anaerobic conditions.

Materials:

-

Anaerobic chamber.

-

E. coli expression strain for TYW1.

-

Buffers and reagents for protein purification (as in Protocol II, but degassed and used inside the anaerobic chamber).

-

Iron (III) chloride (FeCl3).

-

Sodium sulfide (Na2S).

-

Dithiothreitol (DTT).

Procedure:

-

Express and lyse TYW1-expressing cells as described for Trm5.

-

Perform all subsequent purification steps inside an anaerobic chamber.

-

Purify the His-tagged TYW1 using Ni-NTA affinity chromatography.

-

For reconstitution of the iron-sulfur clusters, incubate the purified apo-TYW1 with a 5-10 fold molar excess of FeCl3 and Na2S in the presence of DTT (e.g., 2-5 mM) for several hours.

-

Remove excess iron and sulfide by size-exclusion chromatography inside the anaerobic chamber.

-

Concentrate the reconstituted, active TYW1 and store under anaerobic conditions at -80°C.

V. In Vitro Synthesis of this compound by TYW1

This reaction must be performed under strict anaerobic conditions.

Materials:

-

Purified m1G37-tRNAPhe.

-

Reconstituted, active TYW1.

-

S-adenosyl-L-methionine (SAM).

-

Sodium Pyruvate.

-

Sodium Dithionite.

-

Methyl Viologen.

-

TYW1 Reaction Buffer (5x): 250 mM HEPES-KOH pH 7.5, 500 mM KCl, 25 mM MgCl2, 10 mM DTT.

Procedure:

-

Prepare all solutions and perform all steps inside an anaerobic chamber.

-

Set up the reaction in a total volume of 50 µL:

-

10 µL 5x TYW1 Reaction Buffer

-

5 µM (final concentration) m1G37-tRNAPhe

-

2 µM (final concentration) reconstituted TYW1

-

1 mM (final concentration) SAM

-

10 mM (final concentration) Sodium Pyruvate

-

100 µM (final concentration) Methyl Viologen

-

2 mM (final concentration) Sodium Dithionite (prepare fresh)

-

Nuclease-free water to 50 µL

-

-